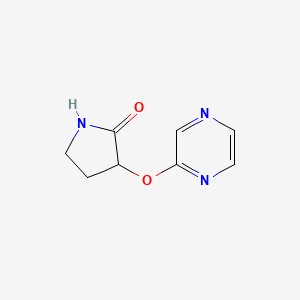

3-(Pyrazin-2-yloxy)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

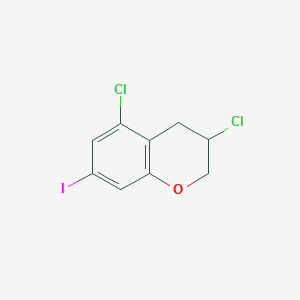

3-(Pyrazin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrrolidinone rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Pyrazine and its derivatives are significant in the realm of chemical synthesis due to their role as key intermediates in the production of a variety of compounds. One notable application is the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, studies have demonstrated methodologies for creating pyrazolo[3,4-b]pyridines, highlighting the importance of pyrazine derivatives in synthesizing complex molecules with potential biomedical applications (Ana Donaire-Arias et al., 2022).

Biomedical Applications

In the biomedical field, pyrazine derivatives have shown promise as therapeutic agents. For example, analogues with modifications on the pyrazine ring have been identified as potent and selective inhibitors of PDK1, showcasing their potential as anticancer agents (Sean T. Murphy et al., 2011). This discovery underlines the versatility of pyrazine derivatives in drug design and their significant impact on developing treatments for cancer.

Ligand Design for Metal Complexes

Pyrazine derivatives are also extensively used in ligand design for metal complexes, contributing to the development of novel materials with unique properties. Iron(II) and cobalt(II) complexes involving pyrazine-based ligands have been explored for their unusual thermal and photochemical spin-state transitions, demonstrating the role of pyrazine derivatives in creating materials with potential applications in sensors and data storage technologies (L. J. K. Cook et al., 2013).

Drug Discovery

The structural versatility of pyrazine derivatives facilitates the exploration of novel pharmacophores, aiding in drug discovery processes. Research into 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has yielded compounds suitable for screening against kinases and other cancer drug targets, highlighting the scaffold's potential in developing new therapeutic agents (L. Smyth et al., 2010).

Molecular Docking and Antimicrobial Activity

Pyrazine derivatives have been utilized in molecular docking studies to identify potential inhibitors of enzymes such as cathepsin D, which is implicated in cancer progression. The design and synthesis of novel fused pyrazolothiazole scaffolds based on pyrazine derivatives have shown promising antimicrobial and antioxidant activities, further demonstrating the wide-ranging applications of these compounds in both the pharmaceutical industry and research (H. F. Rizk et al., 2020).

Wirkmechanismus

Target of Action

It’s worth noting that pyrazinamide, a compound with a similar pyrazine structure, is a well-known first-line drug used in shortening tb therapy . Pyrrolidin-2-one, a component of the compound, is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities .

Mode of Action

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

The formation of pyrrolidin-2-ones involves a cascade of reactions, suggesting that multiple biochemical pathways could potentially be affected .

Result of Action

Compounds with similar structures have been shown to exhibit significant biological activities .

Action Environment

The selectivity of similar compounds was easily tuned by using a specific oxidant and additive .

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yloxy)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with pyrrolidin-2-one in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Another approach involves the use of N-substituted piperidines as starting materials. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of 3-(Pyrazin-

Eigenschaften

IUPAC Name |

3-pyrazin-2-yloxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8-6(1-2-11-8)13-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOJNAPPGUEHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)

![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)